molecular formula C20H21N5O3 B2368144 8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876670-99-4

8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2368144
CAS RN: 876670-99-4
M. Wt: 379.42
InChI Key: DVHUOSMMLCWNGA-UHFFFAOYSA-N
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Description

8-benzyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Pharmacology

A study by Zagórska et al. (2016) focused on synthesizing a series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for potential antidepressant properties. These derivatives were evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. One compound in particular showed promising antidepressant and anxiolytic effects in mice, suggesting the potential of these derivatives for psychiatric medication development (Zagórska et al., 2016).

Antagonistic Activity on Adenosine Receptors

Baraldi et al. (2005) synthesized and evaluated new derivatives of 1H-imidazo[2,1-f]purine-2,4-dione as antagonists for A3 adenosine receptors. These compounds demonstrated potent and selective antagonistic activity, particularly for the A3 subtype, indicating their potential use in targeting adenosine receptors (Baraldi et al., 2005).

Structure-Activity Relationship Studies

Further studies by Baraldi et al. (2008) expanded on their earlier work, exploring the structure-activity relationships of imidazo[2,1-f]purinone derivatives. They aimed to improve the potency and hydrophilicity of these compounds as A3 adenosine receptor antagonists. This research contributes to a deeper understanding of how structural changes in these molecules can affect their biological activity (Baraldi et al., 2008).

properties

IUPAC Name

6-benzyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-12(26)10-24-18(27)16-17(22(4)20(24)28)21-19-23(13(2)14(3)25(16)19)11-15-8-6-5-7-9-15/h5-9H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHUOSMMLCWNGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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